1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPNKYRHRLOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations :
- Core Ring Variations : Piperidine (6-membered) vs. pyrrolidine (5-membered) or piperazine (6-membered with two nitrogens) influence conformational flexibility and target binding. Piperidines are common in bioactive molecules due to their balance of rigidity and adaptability .
- Substituent Diversity : The target compound’s furan-sulfonyl group distinguishes it from phenyl (e.g., 1-(4-chlorophenyl)piperidine-2,6-dione) or thiazolyl (CAS 746629-98-1) substituents. Furan’s electron-rich nature may alter reactivity or metabolic pathways compared to aromatic or heteroaromatic groups .
- Fluorine Substitution : The 2,6-difluorobenzoyl group is shared with CAS 746629-98-1, suggesting shared strategies to enhance stability and bioavailability via halogenation .
Physicochemical and Functional Properties
- Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonated analogs (e.g., 1-(2,6-difluorobenzoyl)pyrrolidine). However, furan’s hydrophobicity could counterbalance this .
- Analytical Profiling : highlights sodium 1-octanesulfonate in buffer systems for HPLC analysis, suggesting sulfonated/sulfonyl compounds may require ion-pairing agents for chromatographic resolution .
Biological Activity
1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a piperidine ring substituted with a difluorobenzoyl group and a furan-2-yl methanesulfonyl moiety. The structural formula can be represented as:
Research indicates that compounds with a piperidine nucleus often exhibit diverse biological activities, including:
- Anticancer : Piperidine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The methanesulfonyl group may enhance enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's IC50 values for different cancer types are summarized in the table below:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15.5 |
| Ovarian Cancer | 12.3 |
| Colorectal Cancer | 18.7 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and butyrylcholinesterase (BChE). The results are presented in the following table:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.84 |
| Butyrylcholinesterase | 1.25 |
These results indicate that the compound possesses potent enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of the compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis, confirming its potential as an anticancer agent.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
